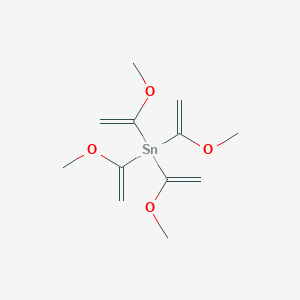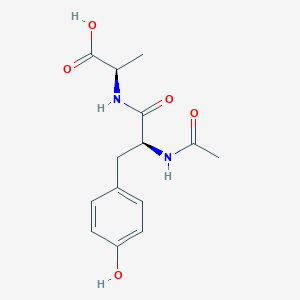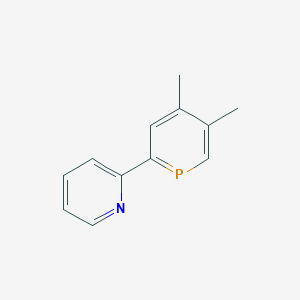
Tetrakis(1-methoxyvinyl)tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(1-methoxyvinyl)tin is an organotin compound with the empirical formula C12H20O4Sn and a molecular weight of 346.99 g/mol . It is a white powder with a melting point of 39-40°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(1-methoxyvinyl)tin can be synthesized through the reaction of tin tetrachloride with 1-methoxyvinyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(1-methoxyvinyl)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methoxyvinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tetrakis(1-methoxyvinyl)tin has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and in catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of tin-based materials and coatings.
Wirkmechanismus
The mechanism of action of tetrakis(1-methoxyvinyl)tin involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(dimethylamino)tin: Another organotin compound with similar reactivity but different functional groups.
Tetrakis(diethylamino)tin: Similar to tetrakis(dimethylamino)tin but with ethyl groups instead of methyl groups.
Uniqueness
Its specific functional groups allow for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
81177-91-5 |
|---|---|
Molekularformel |
C12H20O4Sn |
Molekulargewicht |
346.99 g/mol |
IUPAC-Name |
tetrakis(1-methoxyethenyl)stannane |
InChI |
InChI=1S/4C3H5O.Sn/c4*1-3-4-2;/h4*1H2,2H3; |
InChI-Schlüssel |
LMPONJDGKKHCFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)[Sn](C(=C)OC)(C(=C)OC)C(=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)


![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)


